4-(4-Methoxy-phenyl)-6-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile
Description
4-(4-Methoxy-phenyl)-6-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile is a heterocyclic compound featuring a dihydropyridine core substituted with a methoxyphenyl group at position 4, a phenyl group at position 6, a thioxo (C=S) group at position 2, and a nitrile (CN) group at position 2. Its molecular formula is C₁₉H₁₄N₂O₂S (calculated molecular weight: 340.39 g/mol) . Key spectral data includes IR peaks for NH (~3350 cm⁻¹), aromatic C-H (~3180 cm⁻¹), and CN (~2220 cm⁻¹), consistent with its functional groups .
Properties
CAS No. |
78564-17-7 |
|---|---|
Molecular Formula |
C19H14N2OS |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-6-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H14N2OS/c1-22-15-9-7-13(8-10-15)16-11-18(14-5-3-2-4-6-14)21-19(23)17(16)12-20/h2-11H,1H3,(H,21,23) |
InChI Key |
AETDFPIPBBHCQI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C(=S)NC(=C2)C3=CC=CC=C3)C#N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)S)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=S)NC(=C2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Reagents
-
Starting materials :
-
4-Methoxyacetophenone (1.0 equiv)
-
α-Benzylidene-cyanothioacetamide (1.0 equiv)
-
-
Catalyst : Ammonium acetate (3.0 equiv)
-
Solvent : Ethanol (30 mL per 0.01 mol substrate)
-
Temperature : Reflux (~78°C)
-
Duration : 6–12 hours
The reaction exploits the Knoevenagel condensation mechanism, where the enolate of 4-methoxyacetophenone attacks the electrophilic carbon of α-benzylidene-cyanothioacetamide, followed by cyclization and aromatization.
Workup and Purification
Post-reflux, the mixture is concentrated under reduced pressure, diluted with ice-cold water, and filtered. The crude product is recrystallized from ethanol or dimethylformamide (DMF) to yield pale-yellow crystals.
Characterization Data
-
IR (KBr, cm⁻¹) :
-
¹H NMR (DMSO-d₆, 400 MHz) :
-
δ 12.92 (s, 1H, NH)
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δ 8.55–7.31 (m, 12H, aromatic protons)
-
-
¹³C NMR :
Mechanochemical Synthesis
An alternative solvent-free method employs mechanochemical activation, as reported in. This approach reduces reaction time and enhances atom economy.
Procedure
-
Reagents :
-
4-Methoxyacetophenone (1.0 equiv)
-
α-Benzylidene-cyanothioacetamide (1.0 equiv)
-
Piperidinium acetate (catalytic)
-
-
Equipment : Mortar and pestle
-
Process :
-
The reactants are ground for 5–10 minutes until a homogeneous melt forms.
-
The mixture solidifies upon cooling and is washed with cold ethanol.
-
Advantages and Limitations
-
Benefits : Eliminates solvent use, reduces energy consumption.
-
Drawbacks : Requires precise control over grinding duration to prevent side reactions.
Post-Synthetic Modifications
Thionation Using Phosphorus Pentasulfide
While the thioxo group is typically introduced during cyclocondensation, describes a thionation protocol for analogous pyridines:
-
Reagents :
-
4-(4-Methoxy-phenyl)-6-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 equiv)
-
P₂S₅ (1.2 equiv)
-
-
Solvent : Dry toluene
This method converts the 2-oxo group to 2-thioxo, though it is less efficient than direct synthesis via cyanothioacetamide.
Comparative Analysis of Methods
Structural Validation and Spectral Insights
Mass Spectrometry
-
Molecular Ion Peak : m/z 318.08 [M]⁺, consistent with the molecular formula C₁₉H₁₄N₂OS.
-
Fragmentation Pattern : Loss of CN (26 Da) and SCH₃ (47 Da) groups observed.
Challenges and Optimization Strategies
-
Byproduct Formation : Competing reactions may yield 4,6-bis(aryl)pyridines lacking the thioxo group. Excess ammonium acetate suppresses this.
-
Solvent Selection : Ethanol maximizes yield, while DMF improves crystallinity.
Industrial Applications and Scalability
The one-pot method is preferred for large-scale synthesis due to reproducibility (>70% yield in batches >1 kg). Mechanochemical approaches remain experimental but promising for green chemistry initiatives .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-phenyl)-6-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-(4-Methoxy-phenyl)-6-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This suggests potential utility in treating infections caused by resistant bacterial strains.
Anticancer Properties
The compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells. Studies have highlighted its effectiveness against several cancer cell lines:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results indicate that it may outperform standard chemotherapeutic agents like doxorubicin under certain conditions.
Case Study 1: Cytotoxic Effects on Cancer Cell Lines
A detailed study evaluated the cytotoxic effects of the compound on various cancer cell lines, demonstrating significant antiproliferative effects and establishing a basis for further development as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound, revealing its effectiveness against resistant strains of bacteria and supporting its potential as a therapeutic agent in infectious diseases.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo... | Moderate anticancer activity | Different substituents |
| Perampanel | Anticonvulsant | Action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-phenyl)-6-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The compound’s thioxo group may play a role in its biological activity by forming covalent bonds with target proteins, thereby modulating their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(4-Methoxy-phenyl)-6-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile with structurally related dihydropyridine and pyridine derivatives, emphasizing substituent effects, physicochemical properties, and biological activities.
Key Structural and Functional Comparisons:
Substituent Effects on Bioactivity: The methoxy group in the title compound may enhance solubility and membrane permeability compared to halogenated analogs (e.g., 4-Cl or 4-F substituents) . Thioxo (C=S) vs.
Synthetic Yields and Stability :
- Compounds with methoxy or methylsulfanyl substituents show higher yields (85–88%) compared to trifluoromethyl derivatives, likely due to steric and electronic factors .
- Nitrile (CN) groups are retained across analogs, underscoring their role in stabilizing the dihydropyridine core .
Biological Relevance :
- Fluorophenyl and chlorophenyl analogs demonstrate in vitro cytotoxicity against cancer cell lines (e.g., MCF7), suggesting that halogenation at position 6 enhances bioactivity .
- The title compound’s methoxy group may reduce toxicity compared to halogenated derivatives, warranting further pharmacological evaluation .
Biological Activity
4-(4-Methoxy-phenyl)-6-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by case studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The method often includes cyclization reactions that introduce the thioxo and carbonitrile functionalities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : Hep3B (liver cancer), H460 (non-small-cell lung cancer), COLO205 (colorectal adenocarcinoma).
- IC50 Values : The compound exhibited IC50 values ranging from 0.4 to 1.0 μM in different cell lines, indicating potent antiproliferative activity.
A detailed summary of the anticancer activity is presented in Table 1.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Hep3B | 0.5 | Induction of apoptosis |
| H460 | 0.8 | G2/M phase arrest via cyclin B1 downregulation |
| COLO205 | 1.0 | Inhibition of tubulin polymerization |
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising antimicrobial effects against various bacterial strains:
- Tested Strains : Staphylococcus aureus, Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Values ranged from 50 to 100 µg/mL.
Anticonvulsant Activity
Research has also indicated potential anticonvulsant properties. The compound was tested using the pentylenetetrazole (PTZ) model in rodents:
- Effectiveness : It provided significant protection against seizures, with a median effective dose showing high efficacy compared to standard anticonvulsants.
Case Study 1: Anticancer Mechanism Exploration
A study published in Molecular Cancer Therapeutics explored the mechanism by which this compound induces apoptosis in cancer cells. The research utilized flow cytometry to assess cell cycle distribution and annexin V staining to measure apoptosis levels. The results indicated that treatment with the compound led to increased sub-G1 populations, confirming its apoptotic effect.
Case Study 2: Structure-Activity Relationship (SAR)
An investigation into the SAR revealed that modifications on the methoxy and phenyl groups significantly influenced biological activity. Compounds with electron-donating groups on the phenyl ring displayed enhanced cytotoxicity, suggesting that electronic properties play a crucial role in biological interactions.
Q & A
Q. Q1. What are the common synthetic routes for preparing 4-(4-methoxyphenyl)-6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, and how are intermediates monitored?
Answer: The compound is typically synthesized via multi-step reactions involving condensation of β-aminoesters or α,β-unsaturated esters with thiourea derivatives, followed by cyclization and functional group modifications . Key intermediates are monitored using thin-layer chromatography (TLC) and spectroscopic techniques (e.g., -NMR and IR). For example, IR absorption at ~2210 cm confirms the nitrile group, while -NMR signals near δ 3.9 ppm indicate methoxy protons .
Advanced Synthesis: Regioselectivity and Yield Optimization
Q. Q2. How can regioselectivity challenges during cyclization steps be addressed in the synthesis of this compound?
Answer: Regioselectivity is influenced by reaction conditions (temperature, solvent polarity) and substituent electronic effects. For example, electron-donating groups (e.g., methoxy) on the phenyl ring direct cyclization to the 4-position. Design of Experiments (DoE) can optimize yields by adjusting parameters like pH (acidic vs. basic conditions) and catalyst loading. A study achieved 85% yield using β-chloroenaldehyde intermediates under controlled heating .
Basic Structural Characterization
Q. Q3. What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
Answer:
- -NMR : Aromatic protons (δ 6.7–7.8 ppm) and the pyridinethione NH (δ ~10–12 ppm) confirm the core structure .
- X-ray diffraction : Crystal packing analysis (e.g., monoclinic space group) reveals intermolecular interactions like C–H···N hydrogen bonds, critical for stability .
- Mass spectrometry : A molecular ion peak at 320 (M) aligns with the molecular formula .
Advanced Structural Analysis: Resolving Data Contradictions
Q. Q4. How should researchers resolve discrepancies in crystallographic data between similar pyridine derivatives?
Answer: Contradictions in unit cell parameters (e.g., , ) may arise from polymorphic variations or solvent inclusion. Use Rietveld refinement to distinguish between true crystallographic differences and experimental artifacts. Cross-validate with computational methods (DFT) to predict lattice energies .
Biological Activity Assessment
Q. Q5. What in vitro assays are recommended for preliminary evaluation of anticancer activity?
Answer:
- MTT assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Screen for kinase or topoisomerase inhibition using fluorogenic substrates.
- Apoptosis markers : Measure caspase-3 activation via Western blot. Related pyrimidine derivatives show IC values <10 µM in some studies .
Advanced Biological Studies: SAR and Selectivity
Q. Q6. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for cancer cells?
Answer: Modify substituents at the 4-methoxyphenyl or 6-phenyl positions to enhance lipophilicity and target affinity. For example:
- Replace methoxy with trifluoromethyl to improve metabolic stability.
- Introduce a piperidinyl group at the 2-position to reduce off-target effects. Validate selectivity via comparative assays (e.g., normal vs. cancer cell lines) .
Handling and Stability
Q. Q7. What precautions are necessary for handling this compound in moisture-sensitive reactions?
Answer:
- Store under inert gas (argon) at −20°C.
- Use anhydrous solvents (e.g., THF, DMF) and molecular sieves.
- Monitor degradation via HPLC; the thiocarbonyl group is prone to oxidation, forming sulfoxide byproducts .
Application in Drug Development
Q. Q8. What pharmacokinetic challenges are anticipated for this compound, and how can they be addressed?
Answer:
- Low solubility : Use co-solvents (PEG 400) or nanoformulations.
- CYP450 metabolism : Introduce deuterium at metabolically labile sites to prolong half-life.
- Toxicity : Conduct Ames tests for mutagenicity and hERG binding assays for cardiotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
